Isovelleral

Vue d'ensemble

Description

Isovelleral : est un composé dialdehyde sesquiterpénique volatil produit par certains champignons, en particulier ceux du genre Russula. Il est connu pour ses propriétés antifongiques importantes, ce qui en fait un sujet d'intérêt dans la recherche agricole et biologique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Extraction de sources naturelles : L'Isovelleral peut être extrait des carpophores des champignons.

Synthèse chimique : Les voies de synthèse de l'this compound impliquent la préparation de son système bicyclo[4,1,0]hept-2-en-1,2-dicarbaldéhyde.

Méthodes de production industrielle : : La production industrielle de l'this compound n'est pas bien documentée, probablement en raison de son extraction principale à partir de sources naturelles. Les progrès de la chimie organique synthétique pourraient ouvrir la voie à des méthodes de production à l'échelle industrielle à l'avenir.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : L'Isovelleral peut subir des réactions d'oxydation, qui peuvent modifier ses groupes aldéhydes.

Réduction : Les réactions de réduction peuvent convertir les groupes aldéhydes en alcools.

Substitution : Des réactions de substitution peuvent se produire au niveau des doubles liaisons ou des groupes aldéhydes, conduisant à divers dérivés.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, nucléophiles.

Produits principaux

Produits d'oxydation : Acides carboxyliques.

Produits de réduction : Alcools.

Produits de substitution : Divers dérivés substitués selon les réactifs utilisés.

Applications de la recherche scientifique

Chimie

- L'this compound est étudié pour sa structure chimique et sa réactivité uniques, ce qui en fait un composé précieux dans la recherche en synthèse organique .

Biologie

- Il présente une activité antifongique significative, ce qui en fait un candidat potentiel pour les agents de lutte biologique contre les champignons pathogènes des plantes .

Médecine

- Des recherches sur ses propriétés antimicrobiennes suggèrent des applications potentielles dans le développement de nouveaux agents antifongiques et antibactériens .

Industrie

- Ses propriétés antifongiques peuvent être exploitées en agriculture pour protéger les cultures contre les infections fongiques .

Mécanisme d'action

L'this compound exerce ses effets antifongiques en inhibant la germination des conidies fongiques. Les cibles moléculaires exactes et les voies impliquées ne sont pas entièrement élucidées, mais on pense qu'il perturbe l'intégrité de la membrane cellulaire fongique et interfère avec les processus cellulaires essentiels .

Applications De Recherche Scientifique

Agricultural Applications

Fungal Pathogen Control

Isovelleral exhibits remarkable antifungal properties, making it a candidate for biological control agents against plant-pathogenic fungi. Research indicates that this compound can inhibit the germination of conidia from fungi such as Alternaria brassicicola, showcasing its potential as a natural fungicide. The compound operates effectively at low vapor concentrations, suggesting its utility in sustainable agricultural practices aimed at reducing chemical pesticide reliance .

Mechanism of Action

The antifungal activity of this compound is attributed to its interaction with fungal cell membranes, leading to increased permeability and leakage of cellular contents. This mechanism not only inhibits fungal growth but also suggests that this compound could disrupt specific enzymes involved in fungal metabolism .

Medical Applications

Analgesic Properties

this compound has been identified as an activator of the Transient Receptor Potential A1 (TRPA1) channel, which is involved in inflammatory pain signaling. Its dual role as an antagonist at vanilloid receptor 1 (TRPV1) and an agonist at TRPA1 positions it as a potential candidate for developing novel analgesics, particularly for geriatric patients suffering from chronic pain conditions .

Antimicrobial Activity

Beyond its antifungal properties, this compound has demonstrated antibacterial effects against various pathogens, including Escherichia coli and Candida utilis. This broad-spectrum antimicrobial activity highlights its potential in formulating new antibacterial and antifungal agents .

Mutagenicity Studies

Research indicates that this compound may exhibit mutagenic properties, particularly in certain species within the Russulaceae family. This aspect necessitates careful evaluation when considering therapeutic applications .

Industrial Applications

Biochemical Research

The unique chemical structure of this compound makes it a valuable compound for organic synthesis research. Its reactivity and ability to interact with biological membranes are subjects of ongoing studies aimed at understanding its full biochemical potential .

Natural Product Development

this compound's pungent nature and bioactivity have led to investigations into its use as a natural flavoring agent or preservative in food products. Its ability to deter pests may also lend itself to applications in food safety and preservation .

Mécanisme D'action

Isovelleral exerts its antifungal effects by inhibiting the germination of fungal conidia. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to disrupt fungal cell membrane integrity and interfere with essential cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires

Velleral : Un autre dialdehyde sesquiterpénique présentant des propriétés antifongiques similaires.

Lactarorufin : Un composé apparenté présentant une activité antifongique.

Composés volatils de Muscodor albus : Des composés comme le 2-phényléthanol et l'acétate d'isopentyle, qui présentent également des propriétés antifongiques.

Unicité : : L'Isovelleral est unique en raison de sa puissante activité antifongique à de très faibles concentrations et de sa nature volatile, ce qui lui permet d'agir comme un fumigant .

Propriétés

IUPAC Name |

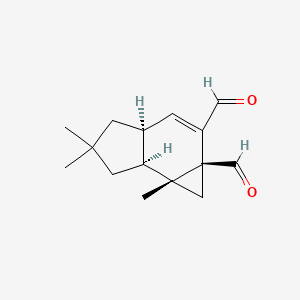

5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAAESPGJOSQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37841-91-1 | |

| Record name | Isovelleral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.